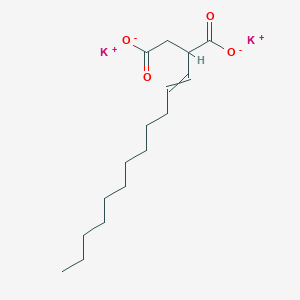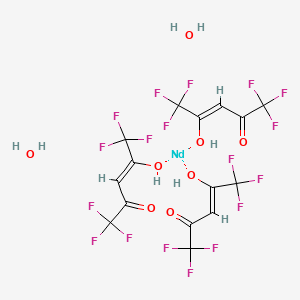
N-(1-Adamantylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantylmethyl)nicotinamide: is a compound that combines the structural features of adamantane and nicotinamide. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while nicotinamide is a form of vitamin B3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantylmethyl)nicotinamide typically involves the reaction of 1-adamantylmethylamine with nicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(1-Adamantylmethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The nicotinamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated or ketone derivatives of the adamantyl group.
Reduction: Amines derived from the nicotinamide moiety.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry: N-(1-Adamantylmethyl)nicotinamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. The adamantyl group is known for enhancing the stability and bioavailability of molecules, making it a valuable component in drug design .
Medicine: this compound has potential therapeutic applications. It is being investigated for its role in modulating biological pathways related to neuroprotection and anti-inflammatory effects .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to the rigidity and stability imparted by the adamantyl group .
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)nicotinamide involves its interaction with various molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The nicotinamide moiety can interact with enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), influencing processes like DNA repair and cellular stress responses .
Comparison with Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
Nicotinamide Riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Uniqueness: N-(1-Adamantylmethyl)nicotinamide is unique due to the combination of the adamantyl and nicotinamide moieties. This dual functionality provides enhanced stability, bioavailability, and potential therapeutic effects compared to other similar compounds .
Properties
CAS No. |
24813-26-1 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H22N2O/c20-16(15-2-1-3-18-10-15)19-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9,11H2,(H,19,20) |
InChI Key |
PAFNPGZCRJCQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)

![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)




![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)


